molecular formula C15H19N5O2 B6452506 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549049-45-6

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452506
CAS No.: 2549049-45-6
M. Wt: 301.34 g/mol
InChI Key: AZDZAXIJALHOOI-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a pyrimidinyl-substituted piperidine ring, and an imidazolidine-2,4-dione core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the pyrimidin-2-yl piperidine intermediate: This step involves the reaction of pyrimidine with piperidine under specific conditions to form the pyrimidin-2-yl piperidine intermediate.

    Imidazolidine-2,4-dione formation: The final step involves the cyclization of the intermediate compounds to form the imidazolidine-2,4-dione core, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(pyrimidin-2-yl)piperidin-4-yl derivatives: These compounds share the pyrimidinyl-piperidine core but lack the cyclopropyl and imidazolidine-2,4-dione groups.

    Cyclopropyl-imidazolidine derivatives: These compounds contain the cyclopropyl and imidazolidine moieties but differ in the substituents on the piperidine ring.

Uniqueness

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-13-10-19(15(22)20(13)12-2-3-12)11-4-8-18(9-5-11)14-16-6-1-7-17-14/h1,6-7,11-12H,2-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZAXIJALHOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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